![molecular formula C14H16N2O3 B5871431 N-(2-methoxy-5-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5871431.png)
N-(2-methoxy-5-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
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Overview
Description
N-(2-methoxy-5-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as MMPIP, is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7). This compound has been the subject of numerous scientific studies due to its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
N-(2-methoxy-5-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide selectively binds to and blocks the activity of mGluR7, a subtype of metabotropic glutamate receptor that is primarily expressed in the brain. This receptor plays a key role in regulating synaptic transmission and plasticity, as well as modulating the activity of other neurotransmitter systems.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin, in different brain regions. It has also been shown to affect the activity of various intracellular signaling pathways, including the cAMP-PKA and ERK1/2 pathways.
Advantages and Limitations for Lab Experiments
N-(2-methoxy-5-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has several advantages as a research tool, including its high selectivity for mGluR7, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. However, its use in preclinical studies is limited by its relatively low potency and the lack of highly specific ligands for mGluR7.
Future Directions
Future research on N-(2-methoxy-5-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide could focus on developing more potent and selective ligands for mGluR7, as well as exploring its potential therapeutic applications in various neurological and psychiatric disorders. Other potential areas of research could include investigating the role of mGluR7 in synaptic plasticity and learning and memory, as well as exploring its interactions with other neurotransmitter systems.
Synthesis Methods
N-(2-methoxy-5-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide can be synthesized through a multi-step process involving the reaction of 2-methoxy-5-methylphenylacetonitrile with methylmagnesium chloride, followed by the reaction of the resulting intermediate with isoxazole-5-carboxylic acid. The final product is obtained through a series of purification steps.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. It has been shown to improve cognitive function, reduce anxiety-like behavior, and attenuate drug-seeking behavior in preclinical models.
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-8-5-6-12(18-4)11(7-8)15-14(17)13-9(2)16-19-10(13)3/h5-7H,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUHHRFMEMVGJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(ON=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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